Calotropagenin

Description

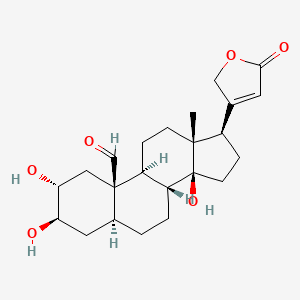

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H32O6 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(2R,3R,5S,8R,9S,10R,13R,14S,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C23H32O6/c1-21-6-4-16-17(3-2-14-9-18(25)19(26)10-22(14,16)12-24)23(21,28)7-5-15(21)13-8-20(27)29-11-13/h8,12,14-19,25-26,28H,2-7,9-11H2,1H3/t14-,15+,16-,17+,18+,19+,21+,22+,23-/m0/s1 |

InChI Key |

VRDLGTLMAZPOMK-CSWSNCTRSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@@H]5[C@@]3(C[C@H]([C@@H](C5)O)O)C=O |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CC(C(C5)O)O)C=O |

Synonyms |

calotropagenin |

Origin of Product |

United States |

Occurrence, Distribution, and Ecobiological Context of Calotropagenin Production

Plant Genera and Species as Biosynthetic Sources

The primary sources of calotropagenin are certain species within the Calotropis genus and other members of the Asclepiadaceae family. wikipedia.orgnih.govnih.govjpmsonline.comresearchgate.net

Calotropis Species: Calotropis procera and Calotropis gigantea

Calotropis procera and Calotropis gigantea are well-established sources of this compound. wikipedia.orgphcogres.comnih.govjpmsonline.comcrsubscription.com These species are native to regions spanning from Africa to South and Southeast Asia, including India, Sri Lanka, Southern China, Malaysia, and Indonesia, and have also spread to other areas like the South Pacific Islands and Northern Australia. crsubscription.comijprajournal.com They are often found in waste areas, along roadsides, and in overgrazed pastures, demonstrating tolerance to drought and poor soil conditions. ijprajournal.com

Other Asclepiadaceae Family Members

While Calotropis species are prominent sources, this compound and related cardenolides can also be found in other plants within the Asclepiadaceae family. The family is known for producing cardenolides, which are also reported in other genera like Strophanthus, Cerbera, Apocynum, Nerium, and Thevetia. nih.gov Asclepias curassavica, another milkweed plant in the Asclepiadaceae family, is also mentioned as a source of calotropin (B1668234), which is based on this compound. phcogres.comresearchgate.net

Tissue-Specific Accumulation and Distribution within Plant Systems

This compound and other cardenolides are distributed throughout various parts of the Calotropis plant, including the latex, leaves, stems, roots, and flowers. wikipedia.orgcrsubscription.comiscientific.orgijrpr.com The concentration of these compounds can vary depending on the specific tissue. For instance, in Calotropis procera, calotropin and this compound are present in the leaves and stalks. jpmsonline.com The latex is particularly rich in cardenolides, including calotropin, uscharin, calotoxin (B1618960), and calactin (B1668211) (which is composed of this compound and hexose). crsubscription.comijrpr.com The root bark contains phenolics, while the flowers contain anthocyanins. Studies on Calotropis gigantea have shown growth stage and tissue-specific accumulation patterns of cardenolides and their genins, including this compound. phcog.com For example, the maximum quantity of this compound in the white flower variant of C. gigantea was found in the root of 8-month-old plants. phcog.com

The distribution of cardenolides within different plant parts may serve as a defense mechanism against herbivores and pathogens.

Environmental and Physiological Factors Influencing this compound Accumulation

The biosynthesis and accumulation of secondary metabolites like this compound in plants are influenced by various external biotic and abiotic factors. phcog.com Environmental conditions such as light, water availability, temperature, and salinity can impact the production of these compounds. phcog.comresearchgate.netnih.gov

Light Regimes and Intensity

Light conditions play a role in the accumulation of this compound. Research on Calotropis procera has indicated that this compound accumulates at all daylight times. researchgate.netresearchgate.net However, studies investigating the effects of sunlight and irrigation on the formation of uzarigenin (B199929) and this compound in C. procera suggest that accumulation rates can be significantly higher at certain times, such as dawn and pre-dusk after irrigation, compared to other periods. researchgate.netresearchgate.net The activity of enzymes involved in the biosynthesis pathway of these compounds can also be influenced by light conditions. researchgate.netresearchgate.net

Water Availability and Drought Stress

Water availability and drought stress are known to influence the production of secondary metabolites in plants, including cardenolides in Calotropis species. nih.govphcog.com Calotropis procera is recognized for its ability to tolerate arid environments and water scarcity. nih.gov Studies have shown that C. procera accumulates uzarigenin and this compound in response to environmental lighting and drought. researchgate.netresearchgate.netdntb.gov.ua While irrigation can positively affect the accumulation of this compound at dawn and pre-dusk, it may have a negative effect at midday. researchgate.netresearchgate.net The plant's photosynthetic machinery may even show an increased rate at mild water stress, which could be a compensatory mechanism. nih.gov The ability to tolerate drought and light intensity stress might be supported by the biosynthesis pathway of compounds like β-sitosterol, which is also found in C. procera. nih.gov

Here is an interactive table summarizing some of the tissue distribution data for cardenolides in Calotropis procera:

| Plant Part | Reported Cardenolides and Related Compounds |

| Latex | Caoutchouc, Calotropin, Calotoxin, Calactin (this compound + hexose), Uscharin, Trypsin, Voruscharin, Uzarigenin, Syriogenin, Proceroside crsubscription.comijrpr.com |

| Leaves | Calotropin, this compound, Amyrin, Amyrin acetate (B1210297), ß-sitosterol, Urosolic acid jpmsonline.comcrsubscription.comiscientific.orgijrpr.com |

| Stems | Uscharidin, Calotropin, Proceroside, Calactin sciencescholar.us |

| Root Bark | Calotoxin, Calactin sciencescholar.us |

| Flowers | Anthocyanins, Terpenes, Multiflorenol, Cyclisadol, Quercetin-3-rutinoside, Sterols, Calactin, Calotoxin, this compound, Calotropin, Polysaccharides (with D-arabinose, glucose, glucosamine, L-rhamnose), Lupeol (B1675499), Gigantin, Giganteol, Lactucery acetate crsubscription.comiscientific.orgijrpr.com |

| Fruit Pericarp | Coroglaucigenin (B15496991), Uzarigenin sciencescholar.us |

| Seeds | Cardenolides, mainly Coroglaucigenin or Frugoside nih.govsciencescholar.us |

Note: This table is based on reported occurrences and may not be exhaustive or reflect quantitative differences in all cases.

Here is an interactive table summarizing the accumulation of this compound in different tissues and growth stages of Calotropis gigantea white flower variant:

| Compound | Tissue | Age (months) | Accumulation Level |

| This compound | Root | 8 | Maximum |

Note: This table is based on specific findings regarding maximum accumulation levels in one study and may not represent all conditions or variants. phcog.com

Elicitation Strategies in In Vitro Plant Systems

Inadequate accumulation of valuable secondary metabolites like this compound in naturally grown plants can limit their economic isolation phcog.com. Plant in vitro culture systems, such as cell suspension cultures and hairy root cultures, offer alternative platforms for producing these compounds ekb.egresearchgate.net. Elicitation is a widely employed biotechnological tool in these systems to induce or enhance the biosynthesis and accumulation of secondary metabolites nih.govmdpi.com. Elicitors are molecules, either biotic or abiotic, that can trigger plant defense responses, leading to increased synthesis of specific compounds nih.gov.

Various elicitors have been investigated for their effectiveness in enhancing cardenolide production in Calotropis in vitro systems. Studies on hairy root cultures of Calotropis gigantea have demonstrated that mechanical wounding and treatment with chemical elicitors such as methyl jasmonate (MJ), yeast extract (YE), and chitosan (B1678972) (CHI) can stimulate cardenolide production nih.govnih.gov. Among these, chitosan has been reported as particularly effective. For instance, adding 50 mg/l of chitosan to C. gigantea hairy root cultures resulted in a significantly higher cardenolide yield (1050 ± 55 mg/l), which was 2.7-fold greater than in control cultures nih.gov.

Research on in vitro grown Calotropis gigantea plantlets has also explored the use of elicitors and precursors for enriching cardenolide content. Elicitation with CHI at 50 mg/l and salicylic (B10762653) acid (SA) at 200 µM significantly enriched certain cardenolides. This compound itself was biosynthesized at a higher quantity in in vitro plantlets compared to naturally grown plants, and its accumulation was further increased by elicitors like CHI (100 mg/l), MJ (75 mg/l), and YE (100 mg/l) phcog.com.

The effectiveness of elicitation strategies can depend on various parameters, including the type and concentration of the elicitor, the duration of exposure, and the treatment schedule nih.gov. Combining different elicitors or integrating elicitation with precursor feeding or in situ product recovery can also lead to improved accumulation of secondary metabolites due to synergistic effects nih.gov.

Data on the fold enrichment of this compound in in vitro C. gigantea plantlets under different elicitor treatments highlight the potential of these strategies:

| Elicitor/Precursor | Concentration | Incubation Period | Fold Enrichment (approx.) | Source |

| Chitosan (CHI) | 100 mg/l | 5 days | 10-11.2 | phcog.com |

| Methyl Jasmonate (MJ) | 75 mg/l | 5 days | 10-11.2 | phcog.com |

| Yeast Extract (YE) | 100 mg/l | 5 days | 10-11.2 | phcog.com |

| Cholesterol (CH) | 100 mg/l | 2 days | ~5 | phcog.com |

| Progesterone (B1679170) (PG) | 100 mg/l | 5 days | ~5 | phcog.com |

Note: This table is intended to be represented as an interactive data table in the final output.

These findings underscore the potential of applying elicitation strategies in in vitro plant systems as a feasible approach for enhancing the production of this compound and other valuable cardenolides.

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Calotropagenin

Extraction and Fractionation Techniques for Calotropagenin Enrichment

Extracting natural products like this compound from plant matrices requires efficient methods to isolate the target compounds from a complex mixture. Fractionation further refines these extracts based on the physicochemical properties of the compounds.

Solvent-Based Sequential Extraction Protocols

Sequential extraction protocols utilize a series of solvents with increasing polarity to selectively isolate compounds based on their solubility. researchgate.netunitylabservices.eumdpi.com For Calotropis procera, various plant parts, including leaves, stems, roots, and latex, have been used for extraction. mdpi.comnih.govchemsociety.org.ng

Studies have employed sequential extraction with solvents such as hexane, chloroform, ethyl acetate (B1210297), n-butanol, and methanol (B129727) to obtain fractions enriched in different classes of compounds, including cardenolides like this compound and its glycosides. mdpi.comnih.govtandfonline.comtandfonline.com For instance, a sequential extraction of C. procera plant material using hexane, ethyl acetate, dichloromethane, and methanol, followed by water, has been reported. nih.gov Another approach involved partitioning an ethanol (B145695) extract with petroleum ether, chloroform, ethyl acetate, and n-butanol. tandfonline.comtandfonline.com The choice of solvent sequence can influence the yield and composition of the extracts. mdpi.com

| Solvent | Polarity | Typical Compounds Extracted (Examples) |

| Hexane | Non-polar | Waxes, less polar compounds researchgate.netmdpi.comchemsociety.org.ng |

| Chloroform | Medium-polar | Cardenolides, less polar flavonoids tandfonline.comnih.gov |

| Ethyl Acetate | Polar | Flavonoids, cardiac glycosides mdpi.comtandfonline.comchemsociety.org.ng |

| n-Butanol | Polar | Cardiac glycosides, flavonoids mdpi.comtandfonline.comtandfonline.com |

| Methanol | Polar | Cardenolides, flavonoids mdpi.comchemsociety.org.ngcapes.gov.br |

| Water | Very polar | Polar compounds, proteins mdpi.comnih.govchemsociety.org.ng |

Bioassay-Guided Fractionation Methodologies

Bioassay-guided fractionation is a strategy where the biological activity of fractions is monitored at each step of the separation process to guide the isolation of the active compounds. ijpsnonline.comnih.govresearchgate.net While the provided search results discuss bioassay-guided fractionation in the context of identifying bioactive compounds from plant extracts, including those from Calotropis procera, specific detailed examples directly linking this method solely to the isolation of this compound itself are not explicitly provided within the snippets. ijpsnonline.com However, the principle involves testing fractions for a desired activity (if this compound's activity is the target) and then further separating the active fractions until the pure compound is obtained. nih.gov

Chromatographic Separation and Purification Strategies

Chromatographic techniques are essential for separating complex mixtures obtained from plant extracts and purifying individual compounds like this compound. iscientific.orgbnmv.ac.in

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the separation and purification of natural products, including cardenolides. researchgate.netnih.govnih.govnih.gov Reverse-phase HPLC, often using a C18 column and a mobile phase gradient of acetonitrile (B52724) and water (sometimes with additives like formic acid), has been successfully applied for the separation of this compound and its glycosides. nih.govnih.gov HPLC coupled with detectors such as UV or mass spectrometry is commonly used for both analytical and preparative purposes. researchgate.netresearchgate.netnih.govnih.govnih.gov

One study utilized HPLC with a C18 reverse-phase column and an acetonitrile-water gradient to separate 28 cardenolides, including this compound, from Asclepias fruticosa and Danaus plexippus extracts. nih.gov Another study employed HPLC-ESI-MS for the quantitative analysis of calactin (B1668211), a compound related to this compound, using an octadecylsilane (B103800) column and an acetonitrile-water gradient with formic acid. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

UHPLC offers improved resolution, speed, and sensitivity compared to traditional HPLC. nih.gov It is increasingly used for the analysis of complex plant extracts. UHPLC coupled with quadrupole time-of-flight mass spectrometry (UHPLC/QTOF-MS) has been used to identify cardiac glycosides, including this compound, in ethanolic extracts of Calotropis procera hairy roots based on their specific masses and fragmentation properties. nih.gov This demonstrates the utility of UHPLC for the rapid identification and analysis of this compound in complex matrices.

High-Resolution Spectroscopic Techniques for this compound Characterization

Spectroscopic methods are indispensable for determining the structure of isolated compounds. slideshare.net High-resolution techniques provide detailed information about the molecular structure, functional groups, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, HMBC), is crucial for assigning the positions of atoms and determining the connectivity within the this compound molecule. psu.educhemsociety.org.ngcapes.gov.brresearchgate.net Studies on this compound and its derivatives have extensively utilized NMR for structural elucidation. psu.educhemsociety.org.ngcapes.gov.brresearchgate.net For example, 400 MHz ¹H NMR has been used to characterize this compound and its glycosides. psu.edu The full ¹H and ¹³C signal assignments for this compound have been accomplished using 1D and 2D NMR techniques. capes.gov.brresearchgate.net

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. acs.orgresearchgate.netmdpi.comnih.govscience.gov Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been successfully used for the rapid identification of this compound glycosides in Calotropis procera extract, where characteristic daughter ions attributed to the this compound aglycone unit were observed. researchgate.netnih.gov LC-ESI-Orbitrap-MS/MS has also been employed to study the metabolic composition of C. procera, identifying cardenolides based on their retention time, MS spectra, and fragmentation patterns. mdpi.com

X-ray crystallography is the most powerful method for obtaining the complete 3D structure and stereochemistry of a compound, provided suitable crystals can be obtained. slideshare.netrsc.org While direct X-ray crystal structures of this compound itself were not prominently featured in the search results, X-ray crystallography has been used to confirm the configuration of related steroidal structures during synthetic efforts towards this compound. rsc.orgrsc.org

Fourier Transform Infrared (FTIR) spectroscopy can provide information about the functional groups present in this compound. researchgate.net UV spectroscopy is also used, particularly in conjunction with HPLC, for detection and standardization. ijpsnonline.comnih.gov

| Spectroscopic Technique | Information Provided | Application to this compound |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, 2D) | Atomic connectivity, functional groups, stereochemistry | Full signal assignment, structural confirmation of this compound and derivatives psu.educhemsociety.org.ngcapes.gov.brresearchgate.net |

| Mass Spectrometry (HRMS, MS/MS, ESI-MS) | Molecular weight, elemental composition, fragmentation pattern | Identification and structural confirmation, characterization of aglycone unit acs.orgresearchgate.netmdpi.comnih.govscience.gov |

| X-ray Crystallography | Complete 3D structure and stereochemistry | Confirmation of stereochemistry in related synthetic intermediates rsc.orgrsc.org |

| FTIR Spectroscopy | Presence of functional groups | Phytochemical analysis of extracts researchgate.net |

| UV Spectroscopy | Detection of chromophores, quantification | Standardization and detection in chromatography ijpsnonline.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique routinely employed for the structural elucidation of organic compounds, including complex natural products like this compound. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. Both ¹H NMR and ¹³C NMR spectroscopy are fundamental for assigning the positions of hydrogen and carbon atoms, respectively, and determining their connectivity and chemical environment.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing through-bond and through-space correlations between nuclei. These correlations help piece together the molecular structure. For instance, 2D NMR techniques have been successfully applied to determine the structure and assign the full ¹H and ¹³C signals of this compound-derived artifacts, providing detailed insights into the molecule's connectivity and stereochemistry. capes.gov.brresearchgate.net Studies on Calotropis glycosides, which are based on the this compound core, have also utilized NMR data, including ¹H and ¹³C chemical shifts, to analyze their structures and propose revised assignments for certain protons and carbons. researchgate.net

Research findings often present NMR data in tables, listing chemical shifts (δ), coupling constants (J values), and observed correlations from 2D NMR experiments (e.g., HMBC correlations) to support structural assignments. researchgate.net This comprehensive data allows for the unambiguous determination of the complex steroid scaffold and the attached lactone ring characteristic of cardenolides like this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular and Fragment Identification

Mass Spectrometry (MS) techniques are essential for determining the molecular weight of this compound and providing information about its fragmentation pattern, which aids in structural confirmation. MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular ion peak, corresponding to the intact molecule, and fragment ions, which result from the dissociation of the molecular ion.

Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds such as cardenolides. ESI produces protonated or deprotonated molecular ions, which can then be subjected to tandem mass spectrometry (MS/MS). In ESI-MS/MS, selected precursor ions are fragmented, and the resulting product ions are mass-analyzed. The fragmentation pattern provides characteristic mass differences that correspond to specific substructures within the molecule. ESI MS has been used in the structural determination of natural products, including those from plant sources. glycoscience.ru The analysis of fragment ions in MS/MS experiments helps to confirm the presence of key functional groups and the arrangement of the steroid skeleton and the butenolide ring in this compound. MS/MS has also been used to characterize cardenolides by their ion patterns. escholarship.org

Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) for Spatial Distribution Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a technique that allows for the visualization of the spatial distribution of molecules within a sample, such as plant tissues. While not solely used for structural elucidation of isolated compounds, MALDI-MSI can provide information about the presence and location of this compound and related cardenolides in their native biological context. This is particularly relevant when studying the biosynthesis, transport, or accumulation of these compounds in plants. MALDI-MSI has been applied to study the spatial distribution of steroid glycosides, which are structurally related to this compound, in biological samples. researchgate.netbiorxiv.orgnih.gov Advanced techniques like atmospheric-pressure scanning-microprobe MALDI (AP-SMALDI) MSI offer high spatial resolution for detailed molecular mapping. biorxiv.org

Molecular Networking for Related Compound Annotation

Molecular networking is a computational approach that organizes MS/MS data of complex mixtures into a network where related compounds are clustered together based on the similarity of their fragmentation patterns. This technique is valuable for the identification and annotation of known and unknown compounds within a chemical family, such as cardenolides related to this compound. By comparing the MS/MS spectra of unknown compounds to those of known standards or spectral databases, researchers can tentatively identify or classify related structures. LC-MS-based molecular networking, often combined with ESI-MS/MS, has been utilized to facilitate the structural elucidation and identification of numerous steroidal glycosides from plant extracts. researchgate.netnih.gov This approach helps in discovering new cardenolides and understanding the diversity of these compounds in Calotropis species.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of specific chemical bonds. The resulting spectrum shows characteristic absorption bands at different wavenumbers, corresponding to the unique vibrational modes of functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). FTIR (Fourier Transform Infrared) spectroscopy is a common method for characterizing functional groups in plant extracts and isolated compounds. researchgate.netuniv-ouargla.dzuobasrah.edu.iqenvirobiotechjournals.cominnovareacademics.ininnspub.net Analysis of the IR spectrum of this compound can help confirm the presence of its key functional groups, including the hydroxyl groups on the steroid core and the carbonyl group in the butenolide ring.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which causes electronic transitions. This technique is particularly useful for detecting chromophores, which are structural features that absorb light in the UV-Vis region. The butenolide ring in this compound contains a conjugated system (C=C double bond adjacent to a C=O carbonyl), which acts as a chromophore and typically exhibits characteristic absorption in the UV region. UV-Vis spectroscopy has been used to analyze plant extracts and identify compounds based on their absorption maxima. envirobiotechjournals.cominnovareacademics.ininnspub.netuni-muenchen.deresearchgate.net While specific UV-Vis data for pure this compound may vary depending on the solvent, the presence of the butenolide chromophore is expected to result in a characteristic UV absorption profile.

Chemical Synthesis and Semi Synthesis of Calotropagenin and Its Analogues

Total Synthesis Approaches to the Calotropagenin Core Structure

Total synthesis of the cardenolide core structure, including that of this compound, is a challenging endeavor due to the multiple stereogenic centers, the complex arrangement of rings, and the presence of various functional groups rsc.orgumich.edu. Successful total syntheses often involve the convergent assembly of different molecular fragments rsc.org.

Stereoselective Installation of Key Stereogenic Centers

A critical aspect of cardenolide synthesis is the stereoselective installation of the numerous stereogenic centers within the tetracyclic steroid core rsc.org. The cardenolide nucleus features a specific stereochemistry, including the cis A/B and C/D ring junctions in many cardiac glycosides, although some from the milkweed family, like those related to this compound, have a trans A/B ring junction rsc.org. Synthetic strategies often employ stereoselective reactions such as Diels-Alder reactions, Michael additions, tandem aldol (B89426) cyclizations, and intramolecular radical reactions to establish the correct relative and absolute configurations at these centers rsc.orgnih.govacs.org. For instance, the construction of the cis-decalin structure of the AB-ring in the synthesis of ouabagenin (B150419), another cardenolide aglycone, was achieved through a Diels-Alder reaction followed by sequential oxidations rsc.org.

Functionalization of the Steroidal A-Ring and C-19 Position

Functionalization of the steroidal A-ring and the C-19 position are key steps in the synthesis of this compound and its analogues researchgate.netcore.ac.uk. This compound and related cardenolides from the milkweed family are characterized by oxygenation at the C-2 and C-3 positions of the A-ring, often as a 2α,3β-trans-diol, and a formyl group at the C-19 position oncotarget.comrsc.orgnih.gov.

Synthetic routes starting from commercially available steroids like 3-epiandrosterone have been explored for the synthesis of calotropin (B1668234) and related cardenolides, highlighting the necessary transformations of the A-ring core.ac.ukrsc.orgrsc.org. A strategy based on regioselective C-H oxidation of the methyl group at C-19 can simultaneously introduce the 2α,3β-trans-diol moiety researchgate.netcore.ac.uk. This approach exploits the rigidity of the steroid framework and the proximity of a hydroxyl group at C-2 to the C-19 methyl group to facilitate intramolecular free radical C-H oxidation rsc.org. The resulting 2α,3β-trans-diol exhibits a diequatorial arrangement of substituents, representing the thermodynamically preferred diastereomer rsc.org.

Construction of the C-17 Butenolide Ring

The characteristic C-17 butenolide ring is crucial for the biological activity of cardenolides mdpi.com. Its stereoselective installation at the C-17 position of the steroid core is a key step in total synthesis rsc.orgnih.gov. Various methods have been developed for constructing this γ-unsaturated lactone ring. One approach involves the introduction of the C-17 butenolide moiety via a Stille coupling reaction, followed by stereoselective hydrogenation rsc.orgnih.gov. This method has been successfully applied in the synthesis of ouabagenin and other cardenolides rsc.orgnih.gov. The installation of the butenolide moiety typically requires a keto functionality at C-17 rsc.org.

Semi-synthetic Strategies for this compound Derivatives

Semi-synthetic approaches involve modifying naturally occurring cardenolides or related steroid precursors to obtain this compound derivatives or analogues researchgate.netnih.gov. These strategies often focus on altering the sugar moiety or the steroidal aglycone at specific positions.

Derivatization at Glycosidic Linkages

Cardenolide glycosides consist of a steroidal aglycone linked to one or more sugar molecules, typically at the C-3 position ontosight.aimdpi.com. Calotropin, a glycoside of this compound, is uniquely doubly attached to a sugar moiety, forming a 1,4-dioxane (B91453) ring oncotarget.comrsc.org. Derivatization at glycosidic linkages is a common semi-synthetic strategy to create new cardenolide glycosides with potentially altered biological properties nih.govsemanticscholar.orgresearchgate.net.

Modified Koenigs-Knorr procedures have been established for the glycosylation of steroids, allowing the synthesis of peracetylated beta-glycosides by reacting cardenolides or steroid precursors with peracetylated 1-bromo-sugars nih.govresearchgate.net. Subsequent deprotection of the sugar moiety yields the desired glycosides nih.govresearchgate.net. This protocol has been shown to be non-destructive to both the sugar moiety and the steroidal nucleus, preserving the integrity of the butenolide ring nih.gov.

Modifications of the Sugar Moiety

Modifications of the sugar moiety attached to the cardenolide aglycone can significantly influence the compound's properties, including its biological activity ontosight.aimdpi.com. The sugar residues in cardenolides are often deoxy and/or C3-O-methylated sugars mdpi.com. Semi-synthetic efforts can involve altering the type of sugar, the number of sugar units, or introducing modifications to the hydroxyl groups on the sugar residues ontosight.airesearchgate.net.

While specific details on the modification of the sugar moiety in this compound glycosides are less extensively covered in the provided snippets, general strategies for modifying the sugar part of cardenolide glycosides include enzymatic treatments and chemical reactions targeting the hydroxyl groups or the glycosidic bond ontosight.aimdpi.com. The ability to modify the sugar unit allows for the creation of diverse cardenolide analogues with potentially improved characteristics ontosight.airesearchgate.net.

Design and Synthesis of Novel this compound Analogues for Structure-Activity Relationship Studies

The design and synthesis of novel this compound analogues are crucial for conducting comprehensive structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure of this compound influence its biological activities, such as cytotoxicity against cancer cell lines or inhibition of specific enzymes like Na+/K+-ATPase. ijrpb.comrsc.orghazemsakeek.netresearchgate.net The natural abundance of this compound and its glycosides can be limited, and total chemical synthesis is often challenging due to the complex stereochemistry and multiple chiral centers present in the cardenolide structure. phcog.comnih.gov Therefore, semi-synthesis from readily available precursors or the synthesis of simplified analogues becomes a valuable approach to generate a diverse set of compounds for SAR investigations.

Research in this area focuses on modifying different parts of the this compound structure, including the steroid core and the butenolide ring. For instance, studies on related cardenolides have explored modifications to the A-ring of the steroid scaffold, starting from materials like 3-epiandrosterone, to understand their impact on biological activity. rsc.org The attachment of sugar moieties to the genin (aglycone) is known to influence water solubility and binding to target proteins. rsc.org Modifications at the sugar unit, such as acetylation, epimerization, or oxidation of hydroxyl groups, have also been investigated in related cardenolide glycosides. rsc.org

SAR studies involve synthesizing a library of analogues with specific structural changes and then evaluating their biological activity in relevant assays. By comparing the activity of different analogues, researchers can identify key structural features (pharmacophores) that are essential for the desired biological effect. hazemsakeek.net For example, studies on natural sodium pump inhibitors and their derivatives have summarized SAR results concerning anti-cancer cytotoxicity and anti-oxidant properties, highlighting specific pharmacophores. hazemsakeek.netresearchgate.net

Semi-synthetic approaches have been employed to create novel derivatives of naturally occurring cardenolides. One study identified a novel cardenolide, 2''-oxovoruscharin, from Calotropis procera and subsequently performed hemisynthesis to create novel derivatives with potent activity against various human cancer cell lines. researchgate.net One hemi-synthetic derivative, compound 23, demonstrated promising in vitro antitumor activity comparable to or exceeding that of commonly used chemotherapy drugs like Taxol and SN-38. researchgate.net

While specific detailed data tables on the synthesis and SAR of novel this compound analogues were not extensively detailed in the provided search results beyond general approaches and findings on related cardenolides and other natural product analogues, the research indicates a clear focus on this area to develop more potent and selective compounds. The complexity of cardenolide synthesis necessitates strategic design and often semi-synthetic routes to access diverse analogues for comprehensive SAR analysis. rsc.orgphcog.comresearchgate.net

The following table illustrates a hypothetical representation of the type of data that would be generated in studies focused on the design and synthesis of novel this compound analogues for SAR, based on the described research approaches. This table is illustrative and based on the types of modifications and activity measurements discussed in the search results for cardenolides and other natural product analogues.

| Analogue Structure/Modification | Synthesis Approach | Biological Target/Assay | Observed Activity (e.g., IC50) | Key SAR Finding (Illustrative) |

| This compound (Parent Compound) | Isolation | Cancer Cell Line A | X µM | Baseline activity |

| Analogue with A-ring modification R1 | Semi-synthesis from precursor | Cancer Cell Line A | Y µM | Modification at R1 impacts activity |

| Analogue with Butenolide modification R2 | Chemical synthesis | Enzyme Target B | Z nM | Modification at R2 affects enzyme inhibition |

| Glycoside Analogue with modified sugar moiety | Glycosylation of aglycone | Cancer Cell Line B | W µM | Sugar modification influences cell line selectivity |

| Analogue with combined modifications R1 + R2 | Multi-step synthesis | Cancer Cell Line A & Enzyme Target B | V µM, U nM | Combined modifications show synergistic/antagonistic effects |

These studies, involving the design and synthesis of novel this compound analogues and subsequent SAR evaluation, are essential for identifying compounds with improved potency, selectivity, and potentially modified mechanisms of action, paving the way for the development of new therapeutic agents. ijrpb.comhazemsakeek.netresearchgate.net

Mechanistic Investigations of Calotropagenin’s Biological Activities in Vitro Focus

Molecular Targets and Receptor Interactions of Calotropagenin

This compound and related cardenolides are known to interact with key cellular components, influencing vital cellular processes. wikipedia.orgnih.gov

Inhibition of Na+/K+-ATPase as a Primary Mechanism

A well-established primary mechanism of action for cardenolides, including those structurally related to this compound, is the inhibition of the sodium-potassium pump (Na+/K+-ATPase). wikipedia.orgnih.govnih.govglobinmed.com This enzyme is crucial for maintaining cellular ion homeostasis and regulating cell volume and resting potential. wikipedia.org Inhibition of Na+/K+-ATPase by cardenolides leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger (NCX), resulting in elevated intracellular calcium levels. wikipedia.org This disruption of ion balance is considered a key factor in the observed biological effects of these compounds. wikipedia.orgnih.govglobinmed.comsmolecule.com Studies have shown that calotropin (B1668234), a cardenolide based on the this compound precursor, exhibits dose-dependent inhibitory effects on Na+/K+-ATPase activity with potency comparable to well-known cardenolides like ouabain (B1677812) and digoxin (B3395198). nih.gov

Modulation of Cellular Signaling Pathways (e.g., Wnt pathway, MAPK, PI3K/AKT, Nrf2/ROS)

Beyond Na+/K+-ATPase inhibition, this compound and its derivatives have been shown to modulate several crucial cellular signaling pathways involved in cell growth, survival, and death. urfjournals.orgusp.brdntb.gov.uahh-publisher.com

The Wnt signaling pathway, which plays key roles in embryonic development and various diseases including cancer, can be inhibited by cardenolides like calotropin. plos.orgnih.govwikipedia.orgnih.gov Calotropin has been reported to inhibit Wnt signaling by decreasing levels of beta-catenin and promoting its degradation through increased phosphorylation via casein kinase 1 alpha (CK1α). nih.gov

Modulation of the MAPK (Mitogen-Activated Protein Kinase) pathway has also been observed. usp.brhh-publisher.comscirp.org The MAPK pathway is involved in regulating diverse cellular activities, including proliferation, differentiation, and apoptosis. nih.gov

The PI3K/AKT (Phosphatidylinositol 3-kinase/ protein kinase B) pathway, a critical regulator of cell survival and growth, can also be affected by this compound or related compounds. usp.brhh-publisher.complos.orgnih.gov Inhibition or downregulation of the PI3K/AKT pathway has been linked to the induction of apoptosis in cancer cells. plos.org

Furthermore, the Nrf2/ROS (Nuclear factor erythroid 2-related factor 2/Reactive Oxygen Species) pathway is implicated in the cellular response to oxidative stress and detoxification. dntb.gov.uanih.govaginganddisease.orgnih.govmdpi.com While Nrf2 typically promotes the expression of antioxidant genes, modulation of this pathway by compounds like coroglaucigenin (B15496991) (another cardenolide from Calotropis) can influence intracellular ROS levels and affect the sensitivity of cancer cells to treatments. nih.gov

Cellular Responses and Phenotypes Induced by this compound (In Vitro)

The molecular interactions and pathway modulations induced by this compound translate into observable cellular responses and phenotypes in vitro, particularly in cancer cell lines. jpmsonline.com

Induction of Cell Cycle Arrest Mechanisms

This compound has been shown to induce cell cycle arrest in cancer cells, preventing their uncontrolled proliferation. urfjournals.orgjpmsonline.comnih.gov Cell cycle arrest mechanisms halt the progression of cells through the different phases of the cell cycle (G1, S, G2, M), providing an opportunity for DNA repair or leading to cell death. nih.gov Studies on related cardenolides like calotropin have demonstrated the induction of cell cycle arrest, for instance, at the G2/M phase in glioblastoma and cisplatin-resistant lung cancer cells, and at the G0/G1 phase in oral squamous carcinoma cells. smolecule.comnih.govresearchgate.netphcogres.com

Apoptotic and Non-Apoptotic Cell Death Pathways

A significant cellular response to this compound and its derivatives is the induction of cell death, primarily through apoptosis. urfjournals.orgjpmsonline.comnih.govnu.ac.thresearchgate.net Apoptosis, or programmed cell death, is characterized by specific morphological changes such as membrane blebbing, nuclear condensation, and DNA fragmentation. nu.ac.th Cardenolides from Calotropis have been shown to induce apoptosis through both extrinsic and intrinsic pathways, involving the activation of caspases. nih.govnu.ac.th For example, calotropin has been shown to upregulate pro-apoptotic proteins like caspase-3, caspase-8, and Apaf-1, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-w in cancer cells. nih.gov

Besides apoptosis, some studies suggest that this compound or its derivatives might also induce non-apoptotic cell death pathways. acgpubs.orgresearchgate.netresearchgate.net

Effects on Mitochondrial Membrane Potential and Reactive Oxygen Species Production

The mitochondria play a central role in regulating cell death, and this compound has been shown to affect mitochondrial function in vitro. jpmsonline.comnih.gov Changes in mitochondrial membrane potential (MMP) are often associated with the induction of apoptosis. jpmsonline.comnih.gov Compounds like uzarigenin (B199929) and this compound have been shown to inhibit mitochondrial membrane potential, which is important for ATP production and cell division. nih.govresearchgate.net

Furthermore, this compound and related compounds can influence the production of reactive oxygen species (ROS). jpmsonline.complos.orgnu.ac.thnih.gov While ROS can function as signaling molecules, excessive ROS production can lead to oxidative stress and cellular damage, contributing to cell death. jpmsonline.comnih.govnih.gov Some studies indicate that the induction of apoptosis by Calotropis extracts or compounds may be related to increased ROS production and decreased ATP production. jpmsonline.complos.org

Table 1: In Vitro Effects of this compound and Related Cardenolides on Cancer Cells

| Compound (or Extract containing this compound) | Cell Line(s) Studied | Key In Vitro Effects | Relevant Mechanism(s) | Source(s) |

| This compound | Various cancer cells | Inhibits proliferation, induces cell cycle arrest and death, inhibits angiogenesis | Primarily Na+/K+-ATPase inhibition; modulation of signaling pathways | urfjournals.orgjpmsonline.comnih.gov |

| Calotropin (based on this compound) | SW480 (colon cancer) | Induces apoptotic cell death | Inhibition of Wnt signaling pathway by increasing CK1α | plos.orgnih.gov |

| Calotropin | A172, U251 (glioblastoma), BT-459, Hs578T, MDA-MB-231 (TNBC), HSC-3 (oral squamous), K562 (leukemia), H358 (NSCLC) | Cytotoxicity, induces apoptosis, induces cell cycle arrest (G2/M, G0/G1) | Na+/K+-ATPase inhibition, modulation of apoptotic proteins (caspases, Bcl-2, Apaf-1), affects ion transport | nih.govsmolecule.comnih.govnih.govnih.govphcogres.com |

| C. gigantea methanolic extract (contains this compound) | MCF-7 (breast cancer) | Inhibited cell growth, induced apoptosis, caused G2/M cell cycle arrest, DNA fragmentation | Upregulation of pro-apoptotic genes (Bax/Bak-1), down-modulation of anti-apoptotic genes (Bcl-2), caspase activation | nih.govnih.gov |

| C. procera extracts/components (contain this compound) | MCF-7, MDA-MB-231, MDA-MB-435, BEL-7402, Hep3B, 4T1 (breast cancer), OST, CMT (canine cancer) | Antiproliferative, induces apoptosis, cell cycle arrest | Increased ROS production, reduced mitochondrial membrane potential, modulation of signaling pathways (PI3K/AKT, MAPK, p53, ERK, JNK, caspases, PARP) | jpmsonline.comusp.brresearchgate.net |

| Coroglaucigenin (cardenolide from Calotropis) | A549 (lung cancer) | Enhances radiosensitivity | Modulation of Nrf2/ROS pathway | nih.govoncotarget.com |

| Uzarigenin (cardenolide from Calotropis) | Cancer cells | Inhibits mitochondrial membrane potential, increases ROS production, induces apoptosis | Interference with mitochondrial function | nih.govresearchgate.net |

Structure-Activity Relationships (SAR) of this compound and its Derivatives

Structure-activity relationship analyses of this compound and its derivatives, particularly cardenolide glycosides, have provided insights into the structural features critical for their biological activities, primarily their cytotoxicity. researchgate.netacgpubs.org These studies often involve evaluating the effects of different substituents and structural modifications on the potency against various cancer cell lines. oncotarget.com

Impact of Steroidal Nucleus Modifications on Activity

Modifications to the steroidal nucleus of this compound and related cardenolides can significantly impact their biological activity. While specific detailed data on this compound nucleus modifications are less prominent in the provided sources, general SAR studies on cardenolides offer relevant insights. The core steroidal rings are typically joined in a cis-trans-cis configuration and feature a 14β-hydroxyl group. nih.gov

One study on cardenolides from Calotropis gigantea discussed the importance of the substituent group at the C-10 position for anti-proliferative activity. An activity ranking of several compounds showed variations based on whether a methyl, formyl, or hydroxymethyl group was present at C-10. oncotarget.com For example, coroglaucigenin (CGN), with a hydroxymethyl group at C-10, showed better anti-proliferative activity compared to a compound with a methyl group at C-10. oncotarget.com

Another aspect of the steroidal nucleus influencing activity is the presence and position of hydroxyl groups. For instance, the presence of 3β,14β-dihydroxyl functionalities has been indicated as important for the activity of certain cardenolides. oncotarget.com Conversely, the presence of a 16-OH group has been suggested to decrease cytotoxicity in cardenolides from Calotropis species. researchgate.netacgpubs.org

Role of Lactone Ring Functionality in Biological Efficacy

The five-membered unsaturated butyrolactone ring at the C-17 position is a characteristic feature of cardenolides like this compound and is crucial for their biological activity. rsc.orgresearchgate.netsocietabotanicaitaliana.it This lactone moiety is considered essential for the binding of cardiac glycosides to their primary target, the Na+/K+-ATPase pump. societabotanicaitaliana.it

Research on other cytotoxic compounds, though not exclusively this compound derivatives, highlights the importance of the lactone ring. For example, in studies on arylnaphthalene lignan (B3055560) lactones, opening the lactone ring system resulted in a loss of cytotoxic activity. nih.govscience.gov This suggests that the intact lactone ring structure and its associated functionality are critical determinants of efficacy for compounds acting via similar mechanisms.

Influence of Sugar Moieties and Glycosylation Patterns

Studies have shown that glycosylated cardenolides are generally considered more potent or toxic than their corresponding aglycones in whole organism assays. frontiersin.org Specifically, compounds with six-membered ring sugar groups have been reported to exhibit significantly stronger inhibitory activity compared to those with five-membered ring sugar groups. researchgate.netacgpubs.org

The number and type of sugar units, as well as their linkage patterns (glycosylation patterns), contribute to the diverse activities observed among this compound glycosides. phcogres.comfrontiersin.org For example, doubly linked cardenolide glycosides have shown stronger cytotoxicity than their non-glycosylated or mono-glycosylated counterparts in some studies. oncotarget.comusp.br The presence of a sugar side chain with up to five carbohydrate units linked at position 3 is a common feature of cardiac glycosides. nih.gov

Preliminary SAR studies suggest that the effect of the cardiac glycoside sugar moiety on inhibition can depend on the specific biochemical properties of the target enzyme, such as the Na+/K+-ATPase. frontiersin.org Modifications to the sugar building block, such as acetylation or epimerization at C-3', have also been identified and contribute to the diversity and potential variation in activity of this class of compounds. phcogres.com

Interactive Data Table (Illustrative Example based on search results):

| Compound Name | Aglycone | Sugar Moiety(ies) | Key Structural Feature(s) Mentioned in SAR | Observed Activity/Potency Trend (vs. related compounds) | Source(s) |

| This compound | This compound | None | Aglycone | Generally less potent than glycosides frontiersin.org | frontiersin.org |

| Coroglaucigenin (CGN) | Coroglaucigenin | None | Hydroxymethyl at C-10, 3β,14β-dihydroxyl | Better anti-proliferative activity than C-10 methyl oncotarget.com | oncotarget.com |

| Compound with C-10 Methyl | - | - | Methyl at C-10 | Lower anti-proliferative activity than CGN oncotarget.com | oncotarget.com |

| Doubly linked cardenolide glycosides | This compound or other genins | Two sugar units (linked) | Doubly linked sugars | Stronger cytotoxicity than non-glycosylated/mono-glycosylated oncotarget.comusp.br | oncotarget.comusp.br |

| Cardenolide with 6-membered sugar | - | 6-membered sugar | 6-membered sugar ring | Generally stronger inhibitory activity than 5-membered sugar researchgate.netacgpubs.org | researchgate.netacgpubs.org |

| Cardenolide with 5-membered sugar | - | 5-membered sugar | 5-membered sugar ring | Generally weaker inhibitory activity than 6-membered sugar researchgate.netacgpubs.org | researchgate.netacgpubs.org |

| Cardenolide with 16-OH | - | - | 16-OH group | Decreased cytotoxicity researchgate.netacgpubs.org | researchgate.netacgpubs.org |

Computational and in Silico Approaches in Calotropagenin Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a widely used computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, calotropagenin) to another (the receptor or target protein) when bound to each other to form a stable complex. This method is crucial for understanding how this compound might interact with specific biological targets, such as enzymes or receptors. It helps to visualize the binding pose and estimate the strength of the interaction.

Studies have utilized molecular docking to investigate the interactions of this compound with various protein targets. For instance, molecular docking has been employed to screen constituents of Calotropis procera, including this compound, against targets like alpha-glucosidase, an enzyme involved in diabetes mellitus nih.govresearchgate.net. Another study explored the potential inhibitory activities of Calotropis procera phytochemicals, such as this compound, against alpha-glucosidase hydrolase Sus B using molecular docking simulations researchgate.net. This compound has also been included in molecular docking studies evaluating phytochemicals against cobra venom proteins, although other compounds like β-amyrin and lupeol (B1675499) showed more promising results in subsequent molecular dynamics simulations ijpsdronline.com. Furthermore, this compound has been investigated for its potential as an inhibitor of carbonic anhydrase II (CAII) through in silico approaches, including molecular docking ijpronline.com. Molecular docking studies have also explored the interaction of this compound and other compounds from Calotropis procera with the ACE2 receptor, a target for SARS-CoV-2 entry ijarbs.com. In the context of anticancer research, this compound has been one of the ligands used in molecular docking analyses against Cyclin Dependent Kinase 2 (CDK2) protein stmjournals.comstmjournals.com.

Prediction of Binding Affinities and Molecular Recognition

A key output of molecular docking simulations is the prediction of binding affinity, typically expressed as a binding energy or docking score. A lower (more negative) binding energy generally indicates a stronger predicted interaction between the ligand and the target protein. These predictions help prioritize compounds for further investigation.

Table 1: Predicted Binding Energies of this compound Against Various Targets

| Target | Binding Energy (kcal/mol) | Source |

| AMPK | -3.78 | researchtrend.net |

| INSR | -3.46 | researchtrend.net |

| PLA2 (Cobra Venom) | -6.6 | ijpsdronline.com |

| Acetylcholinesterase (Cobra Venom) | -2.7 | ijpsdronline.com |

| Cobrotoxin (Cobra Venom) | -3.1 | ijpsdronline.com |

Note: Binding energies for alpha-glucosidase and ACE2 were not explicitly provided for this compound in the snippets, although its interaction was mentioned.

Identification of Critical Amino Acid Residues for Binding

Molecular docking simulations also provide information about the specific amino acid residues in the target protein that interact with the ligand. Identifying these critical residues is essential for understanding the molecular basis of binding and can inform the design of modified ligands with improved affinity or specificity.

Studies have identified critical amino acid residues involved in the binding of compounds from Calotropis procera to their targets. For example, in the study on alpha-glucosidase inhibition, residues such as Trp481, Asp518, Leu677, Leu678, and Leu680 were identified as critical for binding nih.gov. The analysis of interactions between selected compounds and the target structure helped identify common residues potentially critical for ligand binding nih.gov. In the context of ACE2 interaction, this compound was found to bind with residue 353 LYS ijarbs.com. For other cardenolides like calotropin (B1668234) and corotoxigenin (B14748029) 3-O-glucopyranoside interacting with Na+/K+-ATPase, residues Thr797 and Gln111 were considered essential, with additional interactions involving Phe783, Leu125, and Ala323 peerj.com. Molecular docking studies against SARS-CoV-2 Mpro also involved identifying interacting amino acid residues to elucidate 2D and 3D interactions nih.gov.

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows researchers to assess the stability of the ligand-protein complex, observe conformational changes in the protein or ligand upon binding, and refine the binding poses predicted by docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops predictive models linking the chemical structure of compounds to their biological activity. By analyzing a dataset of compounds with known structures and activities, QSAR models can predict the activity of new or untested compounds based solely on their structural features.

QSAR studies have been mentioned in the context of in silico research on medicinal plants and drug discovery nih.govnih.gov. While a specific QSAR study focused solely on this compound was not prominently detailed in the provided snippets, QSAR is a relevant computational approach in the broader field of studying natural products like those found in Calotropis species scribd.comwisdomlib.org. QSAR models are used to predict biological activity based on chemical resemblance and are broadly used in drug design and development .

Virtual Screening and Cheminformatics for Novel Ligand Discovery

Virtual screening (VS) and cheminformatics play a significant role in the early stages of drug discovery by computationally sifting through large libraries of chemical compounds to identify potential drug candidates. Cheminformatics involves the application of computational and data science techniques to manage, process, and interpret chemical data nih.govneovarsity.org. VS utilizes computational methods, often incorporating molecular docking and QSAR, to predict which compounds are most likely to bind to a target protein or exhibit a desired activity nih.govfrontiersin.org.

Computational Substructure Prediction and Molecular Networking in Metabolomics

Computational substructure prediction and molecular networking are powerful tools used in metabolomics to analyze complex mixtures of compounds, such as those found in plant extracts. Molecular networking organizes related molecules into families based on their mass spectrometry fragmentation patterns, aiding in the identification of known compounds and the discovery of novel ones nih.govacs.orgbiorxiv.orgfrontiersin.org. Computational substructure prediction tools can then be applied to infer structural features of unknown compounds within these networks.

Future Directions and Research Gaps in Calotropagenin Studies

Elucidation of Uncharacterized Biosynthetic Steps and Enzymes

While a partial biosynthetic pathway for cardenolides has been proposed based on studies using radioisotope-labelled precursors, many steps in the pathway, particularly those leading to cardiac aglycones like calotropagenin, remain unidentified in cardenolide-producing plants. nih.govresearchgate.net The initial sterol precursor involved in cardenolide biosynthesis is also unconfirmed, although studies suggest involvement of pregnane (B1235032) derivatives like pregnenolone (B344588) or progesterone (B1679170), likely derived from phytosterols. nih.gov

Only a limited number of biosynthetic enzymes, such as 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone 5β-reductase (P5βR), have been identified and partially characterized from Digitalis and Erysimum species. nih.gov Recent work has identified cytochrome P450 (CYP87A) enzymes in Calotropis procera and Digitalis purpurea that catalyze the formation of pregnenolone from both cholesterol and phytosterols, representing a key entry point into the cardenolide pathway. researchgate.net However, the steps downstream of pregnanolone (B1679072) that lead to cardiac aglycones like this compound are still uncharacterized. nih.govresearchgate.net Further research is needed to identify the enzymes involved in these downstream conversions and fully map the biosynthetic route to this compound. nih.gov Understanding the complete biosynthetic pathway could facilitate sustainable production of these high-value plant steroids through synthetic biology. researchgate.net

Research Findings:

| Enzyme Name | Proposed Role in Cardenolide Biosynthesis (where known) | Plant Source Studied | Reference |

| 3β-hydroxysteroid dehydrogenase (3βHSD) | Involved in pregnane derivative conversion | Digitalis, Erysimum | nih.gov |

| Progesterone 5β-reductase (P5βR) | Involved in pregnane derivative conversion | Digitalis, Erysimum | nih.gov |

| CYP87A (CpCYP87A103) | Catalyzes pregnenolone formation from sterols | Calotropis procera | researchgate.net |

| CYP87A (DpCYP87A106) | Catalyzes pregnenolone formation from sterols | Digitalis purpurea | researchgate.net |

| Melonyletransferase (MAT) | Key enzyme in Uzarigenin (B199929) pathway | Calotropis procera | nih.gov |

| Uzarigenin hydroxylase (UHOX) | Converts Uzarigenin into this compound | Calotropis procera | nih.gov |

Note: Dashed arrows in proposed pathways indicate uncharacterized steps. nih.govresearchgate.net

Development of Advanced Synthetic Methodologies for Complex Analogues

The natural abundance of cardenolides like this compound is limited, and a viable route for their entire chemical synthesis is not yet established. nih.gov Developing effective strategies for biosynthesis and enrichment is required to meet potential global demand. nih.gov

The synthesis of complex polycyclic scaffolds found in natural products like this compound presents significant challenges. kit.edu While some synthetic approaches for related compounds have been explored, focusing on aspects like oxidation to introduce specific functional groups and the introduction of the butenolide ring, advanced methodologies are needed for the efficient synthesis of this compound and its complex analogues. kit.edu Developing new synthetic routes and strategies is crucial for creating analogues with potentially improved pharmacokinetic and pharmacodynamic profiles, as well as reduced toxicity. ontosight.airsc.org Structure-activity relationship studies focusing on synthetic analogues are of particular interest to develop safer and more effective compounds. ijrpb.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Understanding the molecular mechanisms of action of natural products like this compound is crucial for their therapeutic development. rsc.orgnih.gov While traditional approaches have provided some insights, integrating multi-omics data offers a more holistic perspective on the biological systems and the effects of these compounds. nih.gov

Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can link genotype and phenotype and provide integrated information for systematic analysis. nih.govnih.gov This can help identify candidate genes and reveal molecular mechanisms. nih.gov Integrating multi-omics data is challenging but can extract more knowledge from available data and reduce false positives. nih.gov Applying these approaches to this compound research can provide a comprehensive understanding of its effects at the molecular level, including its interaction with various biological targets and the resulting cellular and pathway alterations. nih.gov This can lead to a deeper understanding of its mechanism of action and potential therapeutic applications.

Exploration of Novel Molecular Targets and Pathways

Research Findings on Potential Targets/Pathways:

| Compound/Extract | Proposed Target/Pathway | Study Type | Reference |

| This compound | Sodium-potassium ATPase pump (inhibition) | Research indicates | ontosight.ai |

| C. gigantea compounds | Molecular pathways in carcinogenesis and tumor growth (including apoptosis induction) | Research indicates | humanjournals.com |

| This compound aglycone (Flavonoid) | Cytotoxic activity against various cancer cell lines (KB, MCF-7, colon carcinoma, etc.) | In vitro | jpmsonline.com |

| Calotropis procera constituents | Alpha glucosidase (inhibition) | In silico | nih.gov |

| Calotropin (B1668234) | Wnt signaling pathway (inhibition) | Research indicates | kit.edu |

Rational Design of this compound-Based Molecular Probes for Chemical Biology Research

Molecular probes are essential tools in chemical biology for perturbing and elucidating biological processes. mdpi.comfebs.org These are bioactive compounds with well-characterized mechanisms of action that modulate a specific biological target. febs.org Rational design of small molecules, including fluorescent probes, allows for tailoring their chemical structures and functionality for specific biological applications. nih.govrsc.org

Developing this compound-based molecular probes through rational design could significantly advance the understanding of its biological activities. By selectively modifying the this compound structure, researchers can create probes to investigate its interactions with specific proteins or pathways, visualize its localization within cells, and study its real-time effects on biological processes. mdpi.comnih.gov This approach can help to overcome limitations of traditional genetic methods and provide deeper insights into the molecular mechanisms underlying this compound's effects. febs.org Such probes would be invaluable tools for target deconvolution studies and for validating potential molecular targets identified through other research avenues. mdpi.comfebs.org

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Calotropagenin’s structure, and how do they differentiate it from structurally similar compounds?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₃H₃₂O₆, exact mass 404.2199) and compare fragmentation patterns with reference data . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹³C HSQC and HMBC, can resolve the trans-2α,3β-diol and γ-butenolide moieties. Differentiation from analogs like Proceraside A (C₃₁H₄₄O₁₀) requires comparative analysis of hydroxyl group positioning and lactone ring signatures .

Q. What are the primary botanical sources of this compound, and how can researchers authenticate its presence in plant extracts?

- Methodological Answer : this compound is predominantly isolated from Calotropis gigantea and C. procera. Authentication involves thin-layer chromatography (TLC) with vanillin-sulfuric acid staining (Rf ≈ 0.45 in chloroform-methanol 9:1) and HPLC-UV validation against certified standards (retention time: 12.3 min, λmax 210 nm) . Phylogenetic analysis of Apocynaceae species can further corroborate source authenticity.

Advanced Research Questions

Q. What are the key challenges in the diastereoselective synthesis of this compound’s trans-2α,3β-diol motif, and how can they be addressed?

- Methodological Answer : The stereochemical inversion at C-3 during hydroxylation often leads to epimerization. Strategies include:

- Using Sharpless asymmetric dihydroxylation with AD-mix-β to enforce trans-diol configuration.

- Protecting C-19 aldehyde intermediates with tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions .

- Monitoring reaction progress via in-situ FTIR to detect carbonyl shifts (1720–1680 cm⁻¹) indicative of oxidation states .

Q. How can researchers resolve contradictions in reported cytotoxic IC₅₀ values of this compound across different cancer cell lines?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., MTT vs. SRB assays) or cell line-specific metabolic profiles. Standardize protocols by:

- Using a unified cell viability assay (e.g., ATP-based luminescence) across studies.

- Reporting molar concentrations (µM) instead of mass-based units.

- Including positive controls (e.g., doxorubicin) and normalizing to cell doubling times .

Q. What strategies improve the yield of γ-butenolide ring formation during this compound synthesis?

- Methodological Answer : Optimize ring-closing olefin metathesis using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. Key parameters:

- Maintain anhydrous conditions to prevent hydrolysis of the α,β-unsaturated ester precursor.

- Use high-dilution principles (0.01 M) to favor intramolecular cyclization over dimerization.

- Confirm ring closure via ¹³C NMR (δ 175–178 ppm for lactone carbonyl) .

Q. How to design in vivo studies evaluating this compound’s anti-inflammatory effects while minimizing systemic toxicity?

- Methodological Answer :

- Dose Selection : Conduct a phased study starting at 0.1 mg/kg (rodent models) with incremental escalation based on plasma half-life (t₁/₂ ≈ 3.2 hrs).

- Toxicity Mitigation : Monitor serum ALT/AST levels weekly and use liposomal encapsulation to reduce hepatotoxicity.

- Biomarkers : Quantify IL-6, TNF-α, and NF-κB activation in splenocytes via ELISA .

Methodological & Analytical Questions

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use the Akaike Information Criterion (AIC) to compare model fits. For heteroscedastic data, employ weighted least squares regression with 1/Y² weighting .

Q. How to conduct a scoping review of this compound’s pharmacological effects across preclinical studies?

Identify Research Questions : Focus on mechanisms (e.g., apoptosis induction, ROS modulation) and model systems (e.g., xenografts, zebrafish).

Screen Sources : Use PubMed/MEDLINE with Boolean terms: (this compound OR “C23H32O6”) AND (cytotoxicity OR anti-inflammatory).

Consult Stakeholders : Engage pharmacologists to prioritize understudied effects (e.g., neuroprotection).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.